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Compound of Interest

Compound Name: 3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495

Get Quote

Technical Profile: 3-Chloro-5-
ethoxybenzaldehyde
A Strategic Intermediate for Medicinal Chemistry and
Materials Science[1]
Executive Summary
3-Chloro-5-ethoxybenzaldehyde (CAS 2748578-88-1) is a meta-substituted benzaldehyde

derivative serving as a critical scaffold in the synthesis of bioactive heterocycles and

optoelectronic materials.[1][2] Characterized by its dual functionality—an electrophilic formyl

group and a lipophilic ethoxy substituent—it offers a versatile platform for diversifying molecular

libraries. This guide provides a comprehensive technical analysis of its physicochemical

properties, synthetic pathways, and application logic in drug discovery.

Physicochemical Identification
The compound is defined by a 1,3,5-substitution pattern on the benzene ring, providing unique

steric and electronic properties compared to its para-substituted isomers.
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Table 1: Core Chemical Identity

Property Data

Chemical Name 3-Chloro-5-ethoxybenzaldehyde

CAS Number 2748578-88-1

Molecular Formula C₉H₉ClO₂

Molecular Weight 184.62 g/mol

Exact Mass 184.0291

SMILES CCOC1=CC(Cl)=CC(C=O)=C1

InChI Key UDNADGXSSYYNKT-UHFFFAOYSA-N

Appearance Pale yellow to off-white solid (typically)

Solubility
Soluble in DCM, DMSO, Methanol; Sparingly

soluble in water

Synthetic Architecture
Since 3-Chloro-5-ethoxybenzaldehyde is often a custom-synthesis target rather than a bulk

commodity, researchers frequently synthesize it de novo. The most robust route utilizes the

Williamson Ether Synthesis, alkylating the commercially available precursor 3-chloro-5-

hydroxybenzaldehyde.

Retrosynthetic Logic
The synthesis relies on the nucleophilic substitution of an alkyl halide by a phenoxide ion. The

choice of base and solvent is critical to prevent side reactions (such as Cannizzaro

disproportionation of the aldehyde).

Experimental Protocol: O-Alkylation
Objective: Synthesis of 3-Chloro-5-ethoxybenzaldehyde from 3-chloro-5-

hydroxybenzaldehyde.
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Reagents:

Substrate: 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) [1].[1][3]

Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane.

Base: Potassium Carbonate (K₂CO₃), anhydrous.

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

Activation: Charge a round-bottom flask with 3-chloro-5-hydroxybenzaldehyde (1.0 equiv)

and anhydrous DMF (0.5 M concentration). Add K₂CO₃ (1.5 equiv) in a single portion.

Mechanism:[4] The base deprotonates the phenol (pKa ~8-9), generating the more

nucleophilic phenoxide anion.

Alkylation: Cool the mixture to 0°C to minimize exotherms, then add Iodoethane (1.2 equiv)

dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material phenol will disappear.

Workup: Quench with water and extract into Ethyl Acetate. Wash the organic layer with brine

to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Purification: If necessary, purify via silica gel flash chromatography.
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Click to download full resolution via product page

Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target

ethoxy-aldehyde.

Reactivity & Applications in Drug Design
The molecule's value lies in its orthogonal reactivity. The aldehyde handles "head" group

modifications, while the chloro-ethoxy motif acts as a stable "tail" that modulates lipophilicity

(LogP) and metabolic stability.

The Aldehyde Vector (Schiff Base Formation)
The formyl group is the primary handle for scaffold elaboration.

Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction

yields secondary amines, a common motif in GPCR ligands.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates)

yields cinnamic acid derivatives or coumarins.

The Aryl Chloride Vector (Cross-Coupling)
While less reactive than bromides or iodides, the meta-chloride allows for late-stage

diversification via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings,

particularly when using electron-rich ligands like SPhos or XPhos.
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Figure 2: Divergent synthesis map showing key transformations accessible from the core

aldehyde scaffold.

Analytical Characterization
To validate the integrity of the synthesized or purchased compound, the following spectral

signatures should be confirmed.

Table 2: Expected Spectral Data

Technique Expected Signals (approximate)

¹H NMR (CDCl₃)

CHO: Singlet at ~9.9 ppm (1H)Aromatic: Three

singlets/multiplets at ~7.1–7.5 ppm (3H, meta-

coupling)Ethoxy: Quartet at ~4.1 ppm (2H, -

OCH₂-), Triplet at ~1.4 ppm (3H, -CH₃)

IR Spectroscopy

C=O Stretch: Strong band at ~1690–1700

cm⁻¹C-O Stretch: Bands at ~1250 cm⁻¹

(Ether)C-Cl: Weak bands in fingerprint region

Mass Spectrometry
[M+H]⁺: 185.6 (Cl isotope pattern 3:1 ratio at

185/187)

Handling & Safety (GHS)
While specific toxicological data for this exact derivative may be limited, it should be handled

with the standard precautions for benzaldehyde derivatives and alkyl aryl ethers.

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent auto-oxidation

of the aldehyde to the corresponding benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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